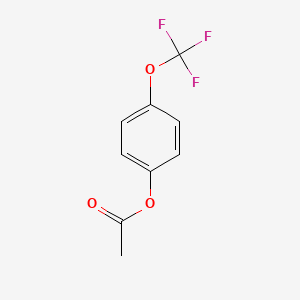

4-Acetyloxy-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetyloxy-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an acetyloxy group and a trifluoromethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a source of the trifluoromethoxide anion . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy (-OCF₃) and acetyloxy (-OAc) groups are both meta-directing, rendering the ring electron-deficient. EAS occurs under harsh conditions, favoring positions ortho to the stronger electron-withdrawing group.

Key Mechanistic Notes :

-

Nitration proceeds via a two-step mechanism : (1) formation of the nitronium ion (NO₂⁺) and (2) aromatic ring attack at the most activated position .

-

Trifluoromethoxy’s inductive effect (-I) dominates over acetyloxy’s resonance withdrawal, directing nitration/halogenation ortho to -OCF₃ .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient ring permits NAS only under strong nucleophilic conditions. The acetyloxy group may act as a leaving group in direct displacement or via benzyne intermediates .

Limitations :

-

NAS requires activation via extreme deactivation (e.g., -NO₂) or directing metalation groups (DMGs) .

-

Trifluoromethoxy’s stability under basic conditions limits benzyne formation unless harsh reagents (e.g., LDA) are used .

Hydrolysis and Functional Group Interconversion

The acetyloxy group undergoes hydrolysis to yield phenolic derivatives, critical for further functionalization.

Applications :

-

Hydrolysis products serve as intermediates for drug candidates (e.g., COX-2 inhibitors) .

-

Reduction of -OAc to -CH₂OH enables access to benzylic alcohols for cross-coupling .

Transition Metal-Catalyzed Reactions

The acetyloxy group facilitates cross-coupling via C–O bond activation , while -OCF₃ remains inert under most conditions.

Challenges :

-

Low reactivity of C–O bonds compared to C–X (X = Br, I) necessitates high catalyst loadings .

-

Trifluoromethoxy’s electron-withdrawing nature slows oxidative addition steps .

Directed Ortho-Metalation (DoM)

Lithiation occurs selectively ortho to -OCF₃, enabled by its strong -I effect .

| Base | Solvent | Electrophile | Product | Yield | Source |

|---|---|---|---|---|---|

| LDA | THF, −78°C | CO₂ | 2-Carboxy-(trifluoromethoxy)benzene | 60–70% | |

| n-BuLi | Et₂O, 0°C | MeI | 2-Methyl-(trifluoromethoxy)benzene | 55–65% |

Regioselectivity :

-

Competing directing effects between -OCF₃ and -OAc are resolved by kinetic control , favoring -OCF₃’s ortho position .

Thermal and Photochemical Stability

4-Acetyloxy-(trifluoromethoxy)benzene exhibits moderate thermal stability but degrades under UV light.

| Condition | Observation | Degradation Pathway | Source |

|---|---|---|---|

| 150°C, 24 hrs | Partial hydrolysis to phenol | OAc group cleavage | |

| UV (254 nm), 6 hrs | Formation of radical intermediates | C–O bond homolysis |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is noted for its potential in medicinal chemistry, particularly due to its structural properties that can influence biological activity. Research indicates that derivatives of trifluoromethoxy compounds exhibit various pharmacological effects:

- Antithrombotic Activity : A related compound, 2-acetyloxy-4-trifluoromethyl benzoic acid, has shown excellent antithrombotic properties. It is effective against platelet aggregation and blood coagulation systems, making it a candidate for treating thrombus-related diseases .

- Antimicrobial Properties : Compounds with trifluoromethoxy groups have been explored for their antimicrobial activities, contributing to the development of new antibiotics and antifungal agents .

Agrochemical Applications

Trifluoromethoxy compounds are also significant in agrochemistry:

- Pesticides : The synthesis of 4-acetyloxy-(trifluoromethoxy)benzene can lead to the development of novel pesticides. Its unique electron-withdrawing trifluoromethoxy group enhances the potency and selectivity of these agrochemicals against pests while minimizing environmental impact .

Material Science Applications

The compound's unique chemical structure lends itself to various applications in material sciences:

- Liquid Crystals : The incorporation of trifluoromethoxy groups into liquid crystal materials can improve their thermal stability and electro-optical properties. This makes them suitable for advanced display technologies .

- Dyes and Pigments : The compound can serve as an intermediate in the synthesis of dyes, where the trifluoromethoxy group can enhance color properties and stability under light exposure .

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical processes:

- Chlorination and Fluorination : The preparation typically starts with chlorination of a benzene derivative followed by fluorination using anhydrous hydrogen fluoride. This method allows for precise control over the substitution pattern on the benzene ring .

- Electrophilic Trifluoromethylation : Recent advancements in electrophilic trifluoromethylation techniques using hypervalent iodine compounds have opened new pathways for synthesizing trifluoromethoxy derivatives efficiently .

Case Study 1: Antithrombotic Research

A study focusing on 2-acetyloxy-4-trifluoromethyl benzoic acid demonstrated significant efficacy in inhibiting platelet aggregation. The research highlighted the compound's mechanism involving the modulation of blood coagulation pathways, suggesting potential therapeutic applications in cardiovascular diseases .

Case Study 2: Development of Novel Pesticides

Research into the synthesis of trifluoromethoxy-containing pesticides revealed that these compounds exhibit enhanced activity against specific agricultural pests compared to traditional pesticides. Field trials indicated improved crop yields and reduced environmental toxicity .

Wirkmechanismus

The mechanism of action of 4-Acetyloxy-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The acetyloxy group can participate in esterification reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

4-Trifluoromethoxyphenol: Similar structure but with a hydroxyl group instead of an acetyloxy group.

4-Trifluoromethoxybenzoic acid: Contains a carboxyl group instead of an acetyloxy group.

4-Trifluoromethoxyaniline: Features an amino group instead of an acetyloxy group.

Uniqueness: 4-Acetyloxy-(trifluoromethoxy)benzene is unique due to the combination of the acetyloxy and trifluoromethoxy groups, which impart distinct chemical properties

Eigenschaften

IUPAC Name |

[4-(trifluoromethoxy)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMLLCXYNWLSTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.